4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-3-(1H-pyrazol-4-yl)aniline: Lacks the methyl group on the pyrazole ring, which can influence its chemical properties.
Uniqueness
4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both the methoxy group and the methyl-substituted pyrazole ring.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-methoxy-3-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)10-5-9(12)3-4-11(10)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
XQWRDWGOQHIANC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)N)OC |
Origin of Product |
United States |
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